![molecular formula C15H16N2O B2893907 4-amino-N-(2,4-dimethylphenyl)benzamide CAS No. 97042-49-4](/img/structure/B2893907.png)
4-amino-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
4-Amino-N-(2,4-dimethylphenyl)benzamide is a biochemical compound used for proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .
Molecular Structure Analysis
The molecular structure of 4-amino-N-(2,4-dimethylphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a 2,4-dimethylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
4-Amino-N-(2,4-dimethylphenyl)benzamide has a molecular weight of 240.30 and a molecular formula of C15H16N2O .Scientific Research Applications
Proteomics Research
4-amino-N-(2,4-dimethylphenyl)benzamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
Antibacterial Activity
The compound has been studied for its antibacterial properties. It can be synthesized into complexes that show potential in inhibiting bacterial growth, which is crucial for developing new antibiotics and addressing antibiotic resistance .
Computational Chemistry
In computational studies, 4-amino-N-(2,4-dimethylphenyl)benzamide serves as a model compound for density functional theory (DFT) calculations. These studies help predict the electronic structure and reactivity of the molecule, providing insights into its potential interactions with biological targets .
Cancer Research
There is interest in the compound’s application in cancer research due to its potential to inhibit protein kinases involved in tumor growth and angiogenesis. This could lead to the development of new therapeutic agents for cancer treatment.
Pharmacokinetics
The metabolism, disposition, and pharmacokinetics of related benzamide derivatives have been extensively studied in animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals .
Anticonvulsant Properties
Some benzamide derivatives, including those similar to 4-amino-N-(2,4-dimethylphenyl)benzamide , have been investigated for their anticonvulsant properties. This research is significant for the development of new treatments for epilepsy and other seizure disorders .
Mechanism of Action
Target of Action
It is structurally similar to procainamide , a Class IA antiarrhythmic agent, suggesting that it may also target voltage-gated sodium channels in the heart.
Mode of Action
If it acts similarly to Procainamide, it would bind to and inhibit the voltage-gated sodium channels, reducing the excitability and conductance of myocardium .
Biochemical Pathways
If its action is similar to procainamide, it would affect the cardiac action potential, specifically the rapid depolarization phase, by blocking sodium influx .
Pharmacokinetics
The pharmacokinetics of 4-amino-N-(2,4-dimethylphenyl)benzamide have been studied in rats . The compound was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes .
Result of Action
If it acts similarly to procainamide, it would reduce the excitability and conductance of myocardium and suppress pulse formation in automatic ectopic foci .
properties
IUPAC Name |
4-amino-N-(2,4-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHBFYZYNSVTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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